molecular formula C6H13NO3 B13146777 (2s,4r)-5-Hydroxyleucine

(2s,4r)-5-Hydroxyleucine

Cat. No.: B13146777
M. Wt: 147.17 g/mol
InChI Key: SDCAQJCTUOFAKD-UHNVWZDZSA-N
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Description

(2S,4R)-5-Hydroxyleucine is a chiral amino acid derivative with a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5-Hydroxyleucine typically involves the stereoselective hydroxylation of leucine derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered enzymes that can selectively hydroxylate leucine. These methods are advantageous due to their high specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5-Hydroxyleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto-leucine, while substitution can produce halogenated leucine derivatives .

Scientific Research Applications

(2S,4R)-5-Hydroxyleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-5-Hydroxyleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-5-Hydroxyleucine is unique due to its specific hydroxylation pattern and chiral centers, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1

InChI Key

SDCAQJCTUOFAKD-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](C[C@@H](C(=O)O)N)CO

Canonical SMILES

CC(CC(C(=O)O)N)CO

Origin of Product

United States

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